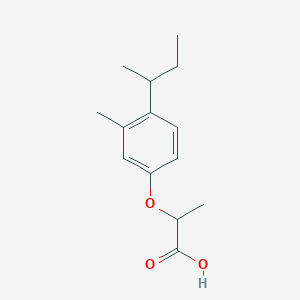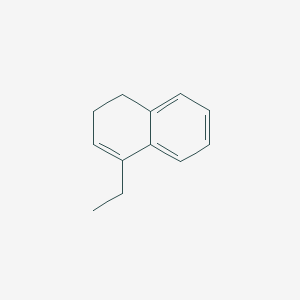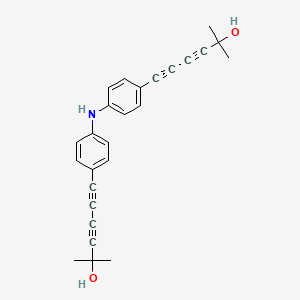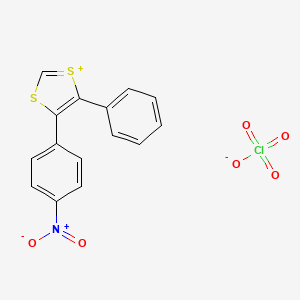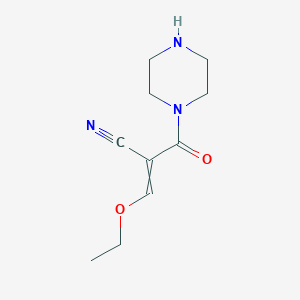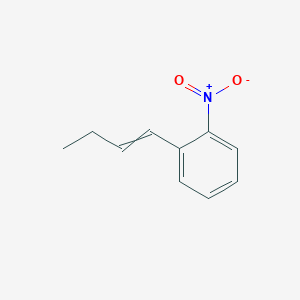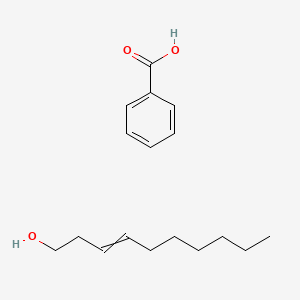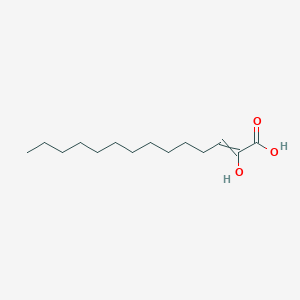
2-Hydroxytetradec-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxytetradec-2-enoic acid is a hydroxy fatty acid characterized by the presence of a hydroxyl group at the second carbon of a tetradecenoic acid chain. This compound is a structural derivative of trans-2-tetradecenoic acid, where the 13-pro-R hydrogen is replaced by a hydroxyl group . It is classified as an omega-1 hydroxy fatty acid and is known for its role as a Bronsted acid, capable of donating a hydron to an acceptor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxytetradec-2-enoic acid can be achieved through the malonic ester synthesis method. This involves the deprotonation of a di-ester of malonic acid with a weak base, followed by C-C bond formation at the alpha position with an alkyl halide (enolate alkylation). The resulting compound undergoes hydrolysis and decarboxylation to yield the desired hydroxy fatty acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure high-quality production.
化学反応の分析
Types of Reactions
2-Hydroxytetradec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-ketotetradec-2-enoic acid or 2-carboxytetradec-2-enoic acid.
Reduction: Formation of 2-hydroxytetradecanoic acid.
Substitution: Formation of various substituted tetradecenoic acids depending on the substituent introduced.
科学的研究の応用
2-Hydroxytetradec-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a signaling molecule.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
作用機序
The mechanism of action of 2-Hydroxytetradec-2-enoic acid involves its interaction with specific molecular targets and pathways. As a hydroxy fatty acid, it can modulate lipid metabolism and signaling pathways. It may act on enzymes involved in fatty acid oxidation and synthesis, influencing cellular processes such as energy production and inflammation .
類似化合物との比較
Similar Compounds
trans-2-tetradecenoic acid: A structural parent of 2-Hydroxytetradec-2-enoic acid, differing by the absence of the hydroxyl group.
(2E)-14-hydroxytetradec-2-enoic acid: Another hydroxy fatty acid with the hydroxyl group at the 14th carbon.
Uniqueness
This compound is unique due to its specific hydroxylation at the second carbon, which imparts distinct chemical and biological properties. This positional specificity influences its reactivity and interaction with biological systems, making it a valuable compound for various applications.
特性
CAS番号 |
92139-03-2 |
|---|---|
分子式 |
C14H26O3 |
分子量 |
242.35 g/mol |
IUPAC名 |
2-hydroxytetradec-2-enoic acid |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h12,15H,2-11H2,1H3,(H,16,17) |
InChIキー |
UAJIJXNTHWDVMO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC=C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


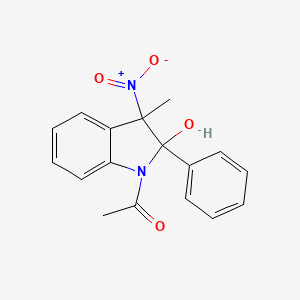
![3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one](/img/structure/B14354008.png)
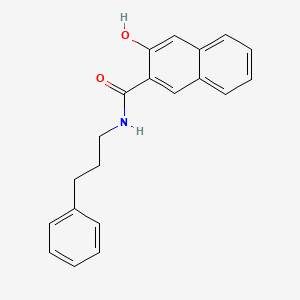
phosphanium perchlorate](/img/structure/B14354021.png)
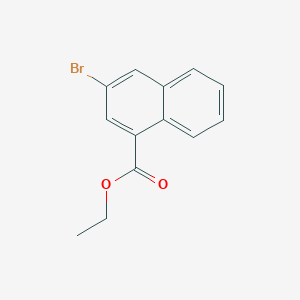

![8-Hydroxy-3-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14354045.png)
